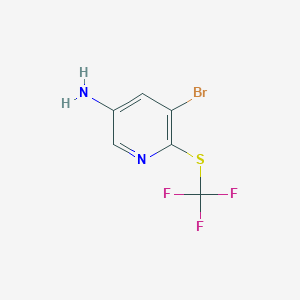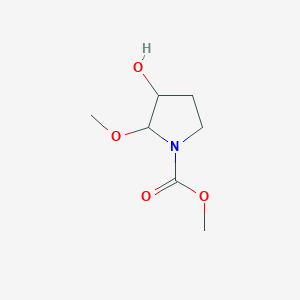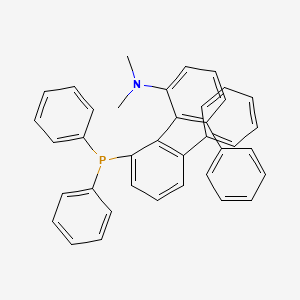
2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline is a complex organic compound that features a phosphanyl group and multiple phenyl groups. Compounds of this nature are often used in various fields of chemistry due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline typically involves multi-step organic reactions. A common approach might include:
Formation of the phosphanyl group: This can be achieved through the reaction of a suitable phosphine precursor with a halogenated aromatic compound.
Coupling reactions: The phenyl groups can be introduced through Suzuki or Stille coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with aryl boronic acids or stannanes.
Amine functionalization: The N,N-dimethylamino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions could target the aromatic rings or the phosphanyl group, depending on the reagents used.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: Compounds with phosphanyl groups are often used as ligands in transition metal catalysis, facilitating various organic transformations.
Materials Science: These compounds can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Biology and Medicine
Drug Development: The unique structural features of the compound might make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: The compound could be used as a probe in biological studies to investigate cellular processes.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline would depend on its specific application. In catalysis, it might act as a ligand, coordinating to a metal center and facilitating the activation of substrates. In biological systems, it could interact with specific proteins or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand used in many catalytic processes.
N,N-Dimethylaniline: A basic aromatic amine used in dye synthesis and as a precursor in organic synthesis.
Uniqueness
2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline is unique due to its combination of a phosphanyl group with multiple phenyl groups and an amine functionality. This combination can provide unique reactivity and binding properties, making it valuable in specialized applications.
Properties
Molecular Formula |
C38H32NP |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline |
InChI |
InChI=1S/C38H32NP/c1-39(2)35-27-15-25-33(29-17-7-3-8-18-29)37(35)38-34(30-19-9-4-10-20-30)26-16-28-36(38)40(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3 |
InChI Key |
ROPKWCXZJWSNPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1C2=C(C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)

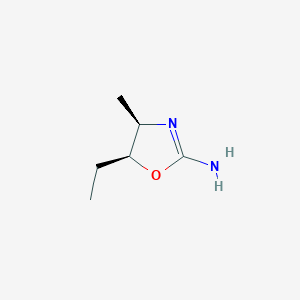

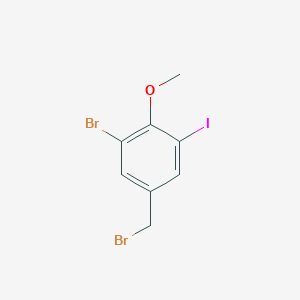
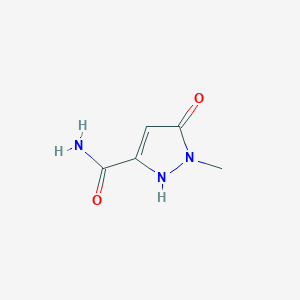
![1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868633.png)
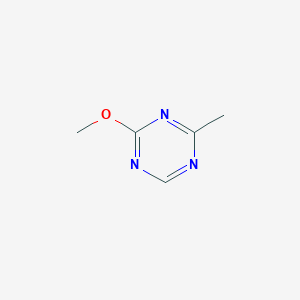
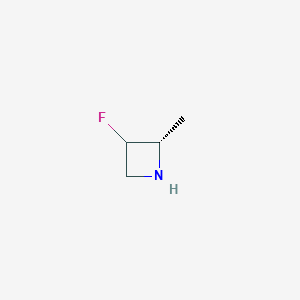
![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
![((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine](/img/structure/B12868666.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
